molecular formula C23H20N4O B2791580 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034473-15-7

1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2791580
CAS No.: 2034473-15-7
M. Wt: 368.44
InChI Key: PHFKRQYCNKUZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a bipyridine moiety and a naphthalene group linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-bromopyridine in the presence of a palladium catalyst.

    Naphthalene Derivative Preparation: The naphthalene group can be introduced by reacting naphthalene with a suitable alkylating agent to form naphthalen-1-ylmethyl bromide.

    Urea Formation: The final step involves the reaction of the bipyridine intermediate with naphthalen-1-ylmethyl bromide in the presence of a urea derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the bipyridine and naphthalene groups.

    Reduction: Reduced forms of the bipyridine and naphthalene groups.

    Substitution: Substituted bipyridine derivatives.

Scientific Research Applications

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a ligand in drug design and development.

    Materials Science: Application in the synthesis of coordination polymers and metal-organic frameworks.

    Catalysis: Use as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, while the naphthalene group can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-([2,2’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
  • 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

Uniqueness

1-([2,3’-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the specific positioning of the bipyridine and naphthalene groups, which can influence its binding affinity and selectivity towards various targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c28-23(27-16-19-7-3-6-18-5-1-2-9-21(18)19)26-14-17-10-11-22(25-13-17)20-8-4-12-24-15-20/h1-13,15H,14,16H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFKRQYCNKUZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.